

Application Notes and Protocols for the Synthesis and Purification of Anantin

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Compound of Interest

Compound Name: Anantin

Cat. No.: B15600466

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Introduction

Anantin is a cyclic peptide composed of 17 L-amino acids, originally isolated from the bacterium *Streptomyces coeruleus*.^{[1][2]} It functions as a competitive antagonist of the atrial natriuretic factor (ANF) receptor.^{[1][2][3]} By binding to the ANF receptor, **anantin** inhibits the ANF-induced accumulation of intracellular cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes.^{[1][2]} This antagonistic activity makes **anantin** a valuable tool for studying the physiological roles of ANF and a potential starting point for the development of new therapeutic agents.

The primary structure of **anantin** is Gly¹-Phe²-Ile³-Gly⁴-Trp⁵-Gly⁶-Asn⁷-Asp⁸-Ile⁹-Phe¹⁰-Gly¹¹-His¹²-Tyr¹³-Ser¹⁴-Gly¹⁵-Asp¹⁶-Phe¹⁷. The molecule is cyclized through an amide bond between the β -carboxyl group of the Asp⁸ residue and the α -amino group of the Gly¹ residue.^[3]

This document provides detailed protocols for the chemical synthesis of **anantin** via solid-phase peptide synthesis (SPPS) and its subsequent purification using reversed-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

Table 1: Key Physicochemical Properties of **Anantin**

Property	Value	Reference
Molecular Formula	C ₉₀ H ₁₁₁ N ₂₁ O ₂₄	[1]
Molecular Weight	1871.0 g/mol	[1]
Amino Acid Sequence	Gly-Phe-Ile-Gly-Trp-Gly-Asn-Asp-Ile-Phe-Gly-His-Tyr-Ser-Gly-Asp-Phe	[3]
Cyclization	β-Asp ⁸ to α-Gly ¹ amide bond	[3]
Biological Activity	Atrial Natriuretic Factor (ANF) Receptor Antagonist	[1][2][3]

Table 2: Summary of Reagents for **Anantin** Synthesis

Reagent	Purpose	Recommended Supplier
Fmoc-L-amino acids	Building blocks for peptide synthesis	Sigma-Aldrich, Bachem
2-Chlorotrityl chloride resin	Solid support for peptide assembly	Sigma-Aldrich, Novabiochem
HCTU/DIPEA in DMF	Coupling reagents for amide bond formation	Sigma-Aldrich, Iris Biotech
20% Piperidine in DMF	Fmoc deprotection agent	Sigma-Aldrich
TFA/TIS/H ₂ O (95:2.5:2.5)	Cleavage and deprotection cocktail	Sigma-Aldrich
Acetonitrile (ACN)	RP-HPLC mobile phase	Fisher Scientific
Trifluoroacetic acid (TFA)	RP-HPLC mobile phase additive	Sigma-Aldrich

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Linear Anantin Precursor

This protocol describes the synthesis of the linear 17-amino acid precursor of **anantin** on a 2-chlorotrityl chloride resin using Fmoc/tBu chemistry.

1. Resin Preparation and First Amino Acid Loading: a. Swell 2-chlorotrityl chloride resin (100-200 mesh, 1.0-1.6 mmol/g) in dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel. b. Drain the DCM and wash the resin with dimethylformamide (DMF) (3 x 10 mL). c. Dissolve Fmoc-Phe-OH (2 equivalents relative to resin loading) and diisopropylethylamine (DIPEA) (4 equivalents) in DCM. d. Add the amino acid solution to the resin and agitate for 2 hours at room temperature. e. To cap any unreacted sites, add a solution of DCM/Methanol/DIPEA (17:2:1) and agitate for 30 minutes. f. Wash the resin with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL). Dry the resin under vacuum.
2. Chain Elongation (Fmoc-SPPS Cycles): a. Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash with DMF (5 x 10 mL). b. Coupling: i. In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents), HCTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF. ii. Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature. iii. Perform a Kaiser test to confirm complete coupling. If the test is positive (unreacted primary amines), repeat the coupling step. c. Washing: Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL). d. Repeat steps 2a-2c for each subsequent amino acid in the **anantin** sequence. For the Asp⁸ residue, use Fmoc-Asp(OAll)-OH to allow for selective deprotection for cyclization.

Protocol 2: On-Resin Cyclization

This protocol describes the on-resin cyclization of the linear peptide to form the cyclic **anantin** structure.

1. Selective Deprotection of Asp⁸ Side Chain: a. Swell the resin-bound linear peptide in DCM. b. Add a solution of Pd(PPh₃)₄ (0.3 equivalents) and PhSiH₃ (20 equivalents) in DCM to the resin. c. Agitate the mixture under an inert atmosphere (e.g., argon) for 2 hours at room temperature. d. Wash the resin thoroughly with DCM (5 x 10 mL) and DMF (5 x 10 mL).

2. N-terminal Fmoc Deprotection: a. Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min) to remove the Fmoc group from Gly¹. b. Wash the resin with DMF (5 x 10 mL).

3. Intramolecular Cyclization: a. Swell the resin in DMF. b. Add a solution of PyBOP (3 equivalents) and DIPEA (6 equivalents) in DMF to the resin. c. Agitate the reaction mixture for 12-24 hours at room temperature. d. Monitor the cyclization by cleaving a small sample of the resin and analyzing by LC-MS. e. Once cyclization is complete, wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).

Protocol 3: Cleavage and Global Deprotection

This protocol outlines the cleavage of the cyclic peptide from the resin and the removal of all side-chain protecting groups.

1. Resin Preparation: a. Dry the resin-bound cyclic peptide thoroughly under vacuum.

2. Cleavage Reaction: a. Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / H₂O (95:2.5:2.5 v/v/v). b. Add the cleavage cocktail to the resin (10 mL per gram of resin). c. Agitate the mixture at room temperature for 2-3 hours.

3. Peptide Precipitation and Isolation: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Precipitate the peptide by adding the filtrate to cold diethyl ether. c. Centrifuge the mixture to pellet the crude peptide. d. Decant the ether and wash the peptide pellet with cold diethyl ether twice. e. Dry the crude peptide pellet under vacuum.

Protocol 4: Purification by RP-HPLC

This protocol details the purification of the crude **anantin** peptide using reversed-phase high-performance liquid chromatography.

1. Sample Preparation: a. Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 50% acetonitrile/water with 0.1% TFA. b. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions: a. Column: C18 stationary phase (e.g., Phenomenex Jupiter C18, 5 µm, 300 Å, 250 x 10 mm). b. Mobile Phase A: 0.1% TFA in water. c. Mobile Phase B: 0.1% TFA in acetonitrile. d. Gradient: A linear gradient from 10% to 60% B over 50 minutes is a good

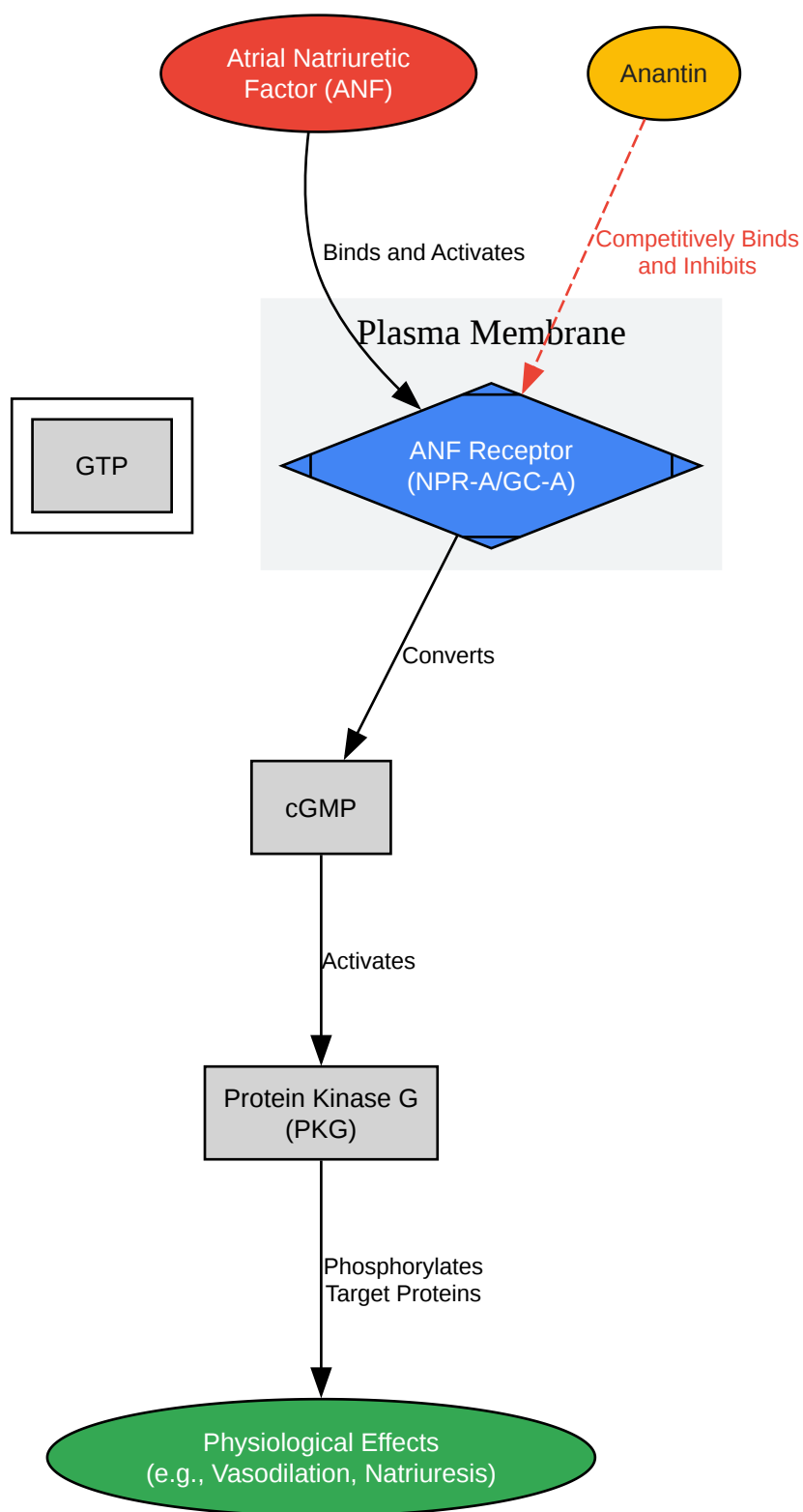
starting point. The gradient should be optimized based on the elution profile of the crude peptide.^[4] e. Flow Rate: 4 mL/min. f. Detection: UV absorbance at 220 nm and 280 nm.

3. Fraction Collection and Analysis: a. Collect fractions corresponding to the major peak. b. Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry.

4. Lyophilization: a. Pool the pure fractions and lyophilize to obtain the final purified **anantin** peptide as a white powder.

Visualizations





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